
3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O3
- Molecular Weight : 348.39 g/mol
This compound features a piperidine ring, an isoxazole moiety, and a pyrazine structure, contributing to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell survival and apoptosis.
- Case Study : In vitro studies have demonstrated that derivatives of pyrazine compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. The combination of this compound with other chemotherapeutics has been explored to enhance efficacy and reduce resistance.
-
Antimicrobial Properties :
- Mechanism : The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
- Research Findings : Studies have reported significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at micromolar concentrations.
-
Enzyme Inhibition :
- Target Enzymes : The compound has been evaluated for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Findings : Inhibition assays indicate that the compound may serve as a lead for developing anti-inflammatory agents.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Antimicrobial | Disruption of cell membranes | |
Enzyme Inhibition | Inhibition of COX and LOX |
Case Studies
- Anticancer Studies :
- Antimicrobial Efficacy :
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies indicate that compounds similar to this one exhibit significant anticancer properties. For instance:
- Growth Inhibition : A related compound was evaluated by the National Cancer Institute (NCI), showing a mean growth inhibition (GI50) value of 15.72 µM against various human tumor cell lines.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression:
- Polo-like kinase 1 (Plk1) : This kinase is critical for cell division, and its inhibitors have shown promise in preclinical studies. The compound demonstrates high-affinity binding to Plk1, suggesting potential as a therapeutic agent.
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects by modulating inflammatory pathways relevant to neurodegenerative diseases. Studies have indicated that related compounds can reduce inflammation in models of neurodegeneration, presenting a dual application in both oncology and neurology.
Data Table: Biological Activities
Activity Type | Related Compound | IC50/Effect | Reference |
---|---|---|---|
Anticancer | Similar Triazole | GI50 = 15.72 µM | NCI Study |
Enzyme Inhibition | Plk1 Inhibitor | High affinity binding | PMC Article |
Neuroprotection | Related Compound | Modulates inflammation | ACS Publications |
In Vitro Studies
A study involving a related triazole compound demonstrated significant inhibition of cancer cell proliferation in vitro. This suggests that modifications to the triazole scaffold can enhance biological activity.
In Vivo Models
Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, indicating potential therapeutic benefits. For example, compounds targeting Plk1 have exhibited promising results in reducing tumor size and improving survival rates in preclinical trials.
Eigenschaften
IUPAC Name |
3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-14(12(2)25-21-11)8-16(23)22-7-3-4-13(10-22)24-17-15(9-18)19-5-6-20-17/h5-6,13H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNAEXBXCBZJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.